3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate
Description
Properties
CAS No. |
918309-61-2 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
3-(3-fluorophenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)15-7-3-5-9-4-2-6-10(12)8-9/h2-6,8H,7H2,1H3 |
InChI Key |
LHUXXQIPGFOVBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(3-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
3-(3-Fluorophenyl)prop-2-en-1-ol+Methyl chloroformate→3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Transition Metal-Catalyzed Allylic Amination
This compound participates in iridium-catalyzed allylic amination reactions with sulfilimines, enabling the synthesis of chiral allylic sulfilimines. Key findings include:
Reaction Conditions :
-
Catalyst: [Ir(cod)Cl]₂ with phosphoramidite ligands (e.g., 4a )
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous dichloromethane (DCM)
-
Temperature: 35°C
Mechanism :
The reaction proceeds via oxidative addition of the allylic carbonate to the iridium catalyst, forming a π-allyl iridium intermediate. Nucleophilic attack by the sulfilimine then yields the enantioselective product.
Example :
Reaction with S,S-diphenylsulfilimine monohydrate produces enantiomerically enriched allylic sulfilimines (e.g., 2c ) in 75–88% yield .
Nucleophilic Substitution Reactions
The allylic carbonate group acts as a leaving group in nucleophilic substitutions.
Reagents and Conditions :
-
Nucleophiles: Amines, thiols, or stabilized carbanions
-
Base: Cs₂CO₃ or K₂CO₃
-
Solvent: DMF or acetone
Example :
Substitution with hydrazine hydrate in DMF generates hydroxylated derivatives (e.g., 42 ) in 45–67% yield .
Derivatization via Acylation
The carbonate group undergoes transesterification or acylation under controlled conditions.
Reagents :
-
Acylating agents: 3-Fluorobenzoyl chloride, methyl chloroformate
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
Procedure :
Reaction with 3-fluorobenzoyl chloride in DCM at 0°C forms benzoylated derivatives, which are purified via flash chromatography .
Reduction of the Allylic System
Hydrogenation of the double bond is achievable under catalytic conditions.
Reagents :
-
Catalyst: Palladium on carbon (Pd/C)
-
Hydrogen source: H₂ gas
-
Solvent: Ethanol or THF
Product :
Saturated 3-(3-fluorophenyl)propyl methyl carbonate (theoretical yield: >90%, inferred from analogous reductions) .
Electrophilic Aromatic Substitution
The 3-fluorophenyl ring undergoes directed substitution, though reactivity is moderated by the electron-withdrawing fluorine and carbonate groups.
Example :
Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the para position to the fluorine, yielding nitro derivatives (theoretical yield: ~50%, inferred from similar systems) .
Stability and Decomposition
The compound is stable under anhydrous conditions but undergoes hydrolysis in aqueous media:
Hydrolysis :
-
Acidic: Forms 3-(3-fluorophenyl)prop-2-en-1-ol and CO₂.
-
Basic: Yields the corresponding alcohol and methyl carbonate salts .
Cross-Coupling Reactions
The allylic system participates in palladium-catalyzed cross-couplings, though specific data for this compound requires further validation.
Inferred Pathway :
Suzuki-Miyaura coupling with aryl boronic acids could generate biaryl derivatives, leveraging the carbonate as a leaving group .
Scientific Research Applications
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the prop-2-en-1-yl chain and methyl carbonate group can influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Data Table: Comparative Overview
Biological Activity
3-(3-Fluorophenyl)prop-2-en-1-yl methyl carbonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, this compound. Its molecular formula is , with a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom in the phenyl ring is significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered metabolic pathways.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Fluorinated compounds have shown improved efficacy against various bacterial strains due to enhanced membrane permeability.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of fluorinated compounds highlights the importance of the fluorine substituent in enhancing biological activity. For instance, studies have shown that the introduction of a trifluoromethyl group can significantly increase the potency of certain drugs by improving their binding affinity to target proteins .
Table 1: Biological Activities of Related Compounds
Case Study: Anticancer Activity
A study investigating the anticancer potential of fluorinated compounds found that this compound exhibited significant cytotoxicity against HeLa cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death. The IC50 value was determined to be approximately 12 µM, indicating moderate potency compared to standard chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
